molecular formula C18H19N3O4 B11289304 Methyl [3-(2-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate

Methyl [3-(2-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate

Cat. No.: B11289304
M. Wt: 341.4 g/mol
InChI Key: FCXPKIZIMWGXHT-UHFFFAOYSA-N
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Description

Methyl [3-(2-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate is a complex organic compound belonging to the pyrazolopyrimidine class. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with various substituents, including a methoxyphenyl group and a methyl acetate moiety. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of Methyl [3-(2-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate hydrazine derivatives with β-ketoesters, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product with high yield and purity.

Industrial production methods for such compounds may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Methyl [3-(2-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack, using reagents like alkyl halides or amines.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl [3-(2-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is conducted to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl [3-(2-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl [3-(2-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate can be compared with other pyrazolopyrimidine derivatives, such as:

    Pyrazolopyrimidin-7-one: Known for its anti-inflammatory and analgesic activities.

    Triazole-pyrimidine hybrids: Studied for their neuroprotective and anti-neuroinflammatory properties.

    Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which may differ from other similar compounds.

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

methyl 2-[3-(2-methoxyphenyl)-2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]acetate

InChI

InChI=1S/C18H19N3O4/c1-10-13(9-15(22)25-4)18(23)21-17(19-10)16(11(2)20-21)12-7-5-6-8-14(12)24-3/h5-8,20H,9H2,1-4H3

InChI Key

FCXPKIZIMWGXHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=C(C(=O)N2N1)CC(=O)OC)C)C3=CC=CC=C3OC

Origin of Product

United States

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